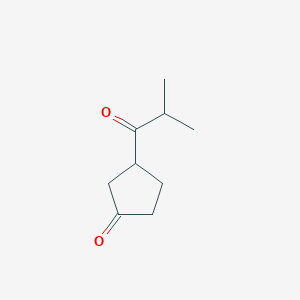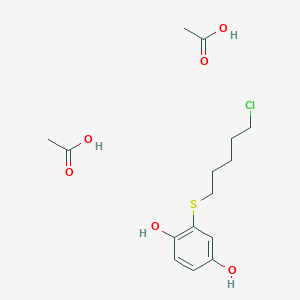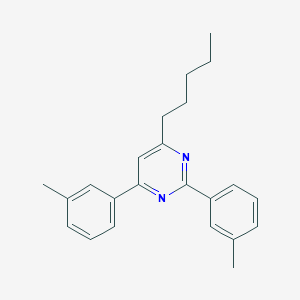
2-(2-Oxopentyl)cycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxopentyl)cycloheptan-1-one is an organic compound with a unique structure that includes a cycloheptanone ring substituted with a 2-oxopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopentyl)cycloheptan-1-one can be achieved through several methods. One common approach involves the reaction of cycloheptanone with a suitable 2-oxopentyl precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopentyl)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted cycloheptanones, alcohols, and carboxylic acids, depending on the type of reaction and reagents used .
Scientific Research Applications
2-(2-Oxopentyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Oxopentyl)cycloheptan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include metabolic processes and signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Oxopentyl)cycloheptan-1-one include:
Cycloheptanone: A simpler ketone with a seven-membered ring.
2-Cyclohepten-1-one: An unsaturated analog with a double bond in the ring.
2-Cyclopenten-1-one: A five-membered ring analog with similar reactivity
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
89506-36-5 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-(2-oxopentyl)cycloheptan-1-one |
InChI |
InChI=1S/C12H20O2/c1-2-6-11(13)9-10-7-4-3-5-8-12(10)14/h10H,2-9H2,1H3 |
InChI Key |
WBSGYIZISVVYAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC1CCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[4-(Diethylamino)phenyl]-N-methoxy-N-methylurea](/img/structure/B14393810.png)


![2-[4-(2-Methylphenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14393823.png)

![2,2'-Disulfanediylbis[4-cyclopentyl-6-(hydroxymethyl)phenol]](/img/structure/B14393830.png)
![2-Benzoyl-7-bromo-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14393837.png)


![2-[3-(Ethylamino)-3-oxopropyl]-1,1,1-trimethylhydrazin-1-ium](/img/structure/B14393855.png)
![{3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane](/img/structure/B14393867.png)
![Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl-](/img/structure/B14393892.png)

